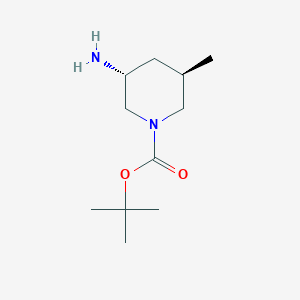
3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of the 1,2,4-triazole class of compounds . Triazoles are a group of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their wide range of biological activities and are used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole have been synthesized by free radical polymerization of the corresponding monomers .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like single-crystal X-ray diffraction (SCXRD) and Hirshfeld surfaces analysis . These techniques provide detailed information about the molecule’s shape and properties within its crystalline environment.Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole has been used as a key intermediate in the synthesis of polymer and non-polymer ordered liquid crystal phase .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques like Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods .Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole involves the reaction of 4-bromoaniline with chloroacetyl chloride to form 3-(4-bromophenyl)-2-chloro-N-(chloromethyl)aniline, which is then reacted with methylhydrazine to form 3-(4-bromophenyl)-5-chloro-4-methyl-1,2,4-triazole. The final step involves the deprotonation of the triazole ring using a strong base to form the desired compound.", "Starting Materials": [ "4-bromoaniline", "chloroacetyl chloride", "methylhydrazine", "strong base" ], "Reaction": [ "Step 1: 4-bromoaniline is reacted with chloroacetyl chloride in the presence of a base to form 3-(4-bromophenyl)-2-chloro-N-(chloromethyl)aniline.", "Step 2: 3-(4-bromophenyl)-2-chloro-N-(chloromethyl)aniline is reacted with methylhydrazine in the presence of a base to form 3-(4-bromophenyl)-5-chloro-4-methyl-1,2,4-triazole.", "Step 3: The triazole ring in 3-(4-bromophenyl)-5-chloro-4-methyl-1,2,4-triazole is deprotonated using a strong base to form 3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole." ] } | |
Número CAS |
2408974-66-1 |
Fórmula molecular |
C9H7BrClN3 |
Peso molecular |
272.5 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



